zr17-2 Hydrochloride

Traumatic optic neuropathy Electroretinography Retinal ganglion cell protection

Select zr17-2 Hydrochloride for its unique hypothermia-mimetic profile, validated in traumatic optic neuropathy, perinatal asphyxia, and myocardial infarction models. It replicates therapeutic cooling's neuroprotection (p<0.0001 RGC survival) and engages RBM3 in microglia—a multimodal, cell-type-selective mechanism not found in generic CIRBP or CB1 modulators. Ideal for labs needing a pharmacological surrogate for physical cooling in retinal, CNS, and cardiovascular preclinical studies.

Molecular Formula C13H21ClN6O2S
Molecular Weight 360.86 g/mol
Cat. No. B11933888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezr17-2 Hydrochloride
Molecular FormulaC13H21ClN6O2S
Molecular Weight360.86 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N.Cl
InChIInChI=1S/C13H20N6O2S.ClH/c1-3-18(4-2)5-6-19-8-15-10-11(19)16-13(14)17-12(10)22-7-9(20)21;/h8H,3-7H2,1-2H3,(H,20,21)(H2,14,16,17);1H
InChIKeyMZLWOCJFMQAKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

zr17-2 Hydrochloride: Small Molecule Hypothermia Mimetic and CIRBP Agonist for Neuroprotection Research


zr17-2 Hydrochloride (CAS: 1263893-98-6 for the free base) is a purine derivative initially synthesized in a search for CK2 inhibitors that was subsequently identified as a hypothermia mimetic small molecule [1]. It is characterized functionally as a cold‑inducible RNA‑binding protein (CIRBP or CIRP) agonist, and is also described as a cannabinoid CB1 receptor modulator . Its primary application is as a research tool in neuroprotection and ophthalmology, where it has been studied in preclinical models of traumatic optic neuropathy, perinatal asphyxia, and myocardial infarction [2][3]. The compound is typically supplied as the hydrochloride salt for research use.

Why Generic CIRP Agonists or Cannabinoid Modulators Cannot Replace zr17-2 Hydrochloride in Neuroprotection Studies


zr17-2 Hydrochloride exhibits a functional profile that extends beyond simple CIRBP agonism or CB1 modulation. In a rat model of intraorbital optic nerve crush (IONC), zr17-2 demonstrated an in vivo neuroprotective pattern 'very similar to that elicited by therapeutic hypothermia'—a benchmark intervention for neuroprotection that generic small‑molecule alternatives in this class have not been shown to replicate [1]. Furthermore, recent evidence indicates that in microglia, zr17-2 specifically targets RBM3 (RNA‑binding motif protein 3) rather than CIRP, a distinct selectivity profile that may contribute to its anti‑inflammatory and neuroprotective effects following ischemic stroke [2]. This combination of hypothermia‑mimetic functional equivalence, multimodal activity across ocular and cardiac injury models, and refined target engagement at RBM3 in specific cell types constitutes a profile that is unlikely to be recapitulated by generic in‑class compounds.

Quantitative Evidence Differentiating zr17-2 Hydrochloride from Comparators in Neuroprotection and Retinal Research


Intravitreal zr17-2 Versus Therapeutic Hypothermia in Preventing ERG Distortion after Traumatic Optic Neuropathy

In a rat model of intraorbital optic nerve crush (IONC), intravitreal injection of zr17-2 (5.0 µL of 330 nmol/L) elicited a protective profile that was 'very similar' to that of therapeutic hypothermia, the established gold‑standard intervention for neuroprotection in this context [1]. This functional equivalence to physical hypothermia distinguishes zr17-2 from other small molecules that lack this demonstrated benchmark comparison.

Traumatic optic neuropathy Electroretinography Retinal ganglion cell protection

zr17-2 Versus Vehicle Control in Preventing Retinal Ganglion Cell Loss after Traumatic Optic Neuropathy

IONC resulted in a major loss (p < 0.0001) of retinal ganglion cells (RGCs) in the ganglion cell layer (GCL). Intravitreal injection of zr17-2 produced a significant (p < 0.0001) prevention of this loss relative to vehicle‑treated IONC animals, though the number of preserved RGCs remained lower than in sham‑operated controls [1]. This partial but statistically robust preservation quantifies zr17‑2's neuroprotective capacity in a direct comparative setting.

Retinal ganglion cell survival Traumatic optic neuropathy Neuroprotection quantification

Single Subcutaneous zr17-2 Injection Versus Control in Ameliorating Perinatal Asphyxia‑Induced Retinal Apoptosis and ERG Distortion

In a rat model of perinatal asphyxia (PA), a single subcutaneous injection of zr17-2 (50 µL of 330 nmol/L) produced significant amelioration of multiple retinal damage parameters. Treatment with zr17‑2 significantly recovered the a‑wave (p < 0.01) and b‑wave (p < 0.001) of the ERG, and drastically reduced the number of TUNEL‑positive apoptotic cells in the ganglion cell layer (p < 0.0001) relative to untreated PA animals [1]. No adverse effects were observed in normally delivered rats receiving zr17‑2.

Perinatal asphyxia Retinal apoptosis Electroretinography

zr17-2 Pretreatment Versus Vehicle in Attenuating Myocardial Infarction‑Induced Cardiac Dysfunction and Fibrosis

In a rat model of myocardial infarction (MI), 6‑day pretreatment with the CIRP agonist zr17-2 significantly attenuated MI‑induced cardiac dysfunction and dilation, reduced infarction size and cardiac remodeling, and decreased peri‑infarct macrophage infiltration and inflammatory gene expression relative to vehicle (saline) pretreatment [1]. These in vivo cardioprotective effects demonstrate zr17‑2's activity in a non‑ocular disease model.

Myocardial infarction Heart failure prevention CIRP agonism

zr17-2 Confers Protection Against Oxidative Stress‑Induced Retinal Cell Death In Vitro

In R28 retinal precursor cells exposed to aluminum chloride (AlCl₃) as an oxidative stress inducer, co‑treatment with zr17-2 significantly reduced cell death in a dose‑dependent manner . The IC₅₀ of AlCl₃ in this assay was approximately 160.7 µM, providing a benchmark for the oxidative insult against which zr17‑2's protective effect was measured.

Oxidative stress Retinal precursor cells Cytoprotection assay

zr17-2 Exhibits Cell‑Type‑Specific Target Engagement: RBM3 Over CIRP in Microglia

While initially identified as a CIRP agonist, recent studies reveal that in microglia, zr17-2 specifically targets RBM3 (RNA‑binding motif protein 3) rather than CIRP [1]. This refined target engagement profile is accompanied by demonstrated anti‑inflammatory and neuroprotective effects following ischemic stroke both in vitro and in vivo.

Ischemic stroke Microglial inflammation RBM3 targeting

Recommended Research and Preclinical Application Scenarios for zr17-2 Hydrochloride Based on Quantitative Evidence


In Vivo Studies of Traumatic Optic Neuropathy or Glaucoma Requiring a Hypothermia‑Mimetic Benchmark

Researchers investigating retinal ganglion cell survival and ERG functional recovery following traumatic optic nerve injury should consider zr17‑2 as a tool compound. Its demonstrated ability to significantly prevent RGC loss (p < 0.0001) and recover ERG b‑wave amplitude (p < 0.001) in the IONC model—with a protective profile described as 'very similar' to therapeutic hypothermia—makes it uniquely suitable for studies that require a pharmacological surrogate for physical cooling [1]. Intravitreal administration (5.0 µL of 330 nmol/L) has been validated in rats.

Preclinical Modeling of Perinatal Asphyxia‑Induced Retinal and Visual Sequelae

For laboratories investigating the long‑term visual consequences of perinatal asphyxia, zr17‑2 offers a validated single‑dose subcutaneous intervention (50 µL of 330 nmol/L) that significantly ameliorates ERG deficits (a‑wave p < 0.01; b‑wave p < 0.001) and reduces retinal apoptosis (p < 0.0001) [2]. The absence of detectable toxicity in normally delivered neonates supports its use as a research tool in developmental neuroprotection studies.

Cross‑Organ Ischemia‑Reperfusion and Cardioprotection Research

Investigators studying myocardial infarction‑induced heart failure or systemic ischemia‑reperfusion injury may select zr17‑2 based on its demonstrated cardioprotective effects. Pretreatment (6 days) with zr17‑2 significantly attenuated cardiac dysfunction, reduced infarction size, and decreased inflammatory responses in a rat MI model [3]. This cross‑organ validation extends the compound's utility beyond ophthalmology to cardiovascular and multi‑system stress‑response research.

In Vitro Oxidative Stress Cytoprotection Assays in Retinal Cell Lines

zr17‑2 is appropriate for in vitro studies evaluating protection against oxidative stress‑induced retinal cell death. In R28 retinal precursor cells, co‑treatment with zr17‑2 significantly reduced cell death induced by aluminum chloride (AlCl₃, IC₅₀ ≈ 160.7 µM) in a dose‑dependent manner . This assay can serve as a quality control or potency‑verification step for new batches of the compound prior to in vivo experiments.

Ischemic Stroke and Microglial Neuroinflammation Studies Focused on RBM3 Modulation

Given recent evidence that zr17‑2 specifically targets RBM3 rather than CIRP in microglia and exerts anti‑inflammatory and neuroprotective effects in ischemic stroke models, researchers focusing on microglial responses and RBM3‑mediated neuroprotection should consider this compound [4]. Its cell‑type‑specific target engagement provides a distinct molecular handle for mechanistic studies of post‑stroke inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for zr17-2 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.